molecular formula C7H6F2O B048514 3,4-Difluoroanisole CAS No. 115144-40-6

3,4-Difluoroanisole

Cat. No. B048514
M. Wt: 144.12 g/mol
InChI Key: DSEVNUCNUTYYHW-UHFFFAOYSA-N
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Patent
US05955495

Procedure details

7.29 ml (66.3 mmol) of titanium tetrachloride were added while stirring to a solution, cooled to 0°, of 5.73 g (39.8 mmol) of 3,4-difluoroanisole in 30 ml of anhydrous dichloromethane. Subsequently, the mixture was treated dropwise over 10 minutes with 3.51 ml (39.6 mmol) of 1,1-dichloromethyl methyl ketone and stirred at room temperature for one hour. The mixture was poured into 100 ml of ice-water, extracted twice with 150 ml of dichloromethane each time and the combined organic phases were washed once with 100 ml of water and once with 100 ml of saturated sodium chloride solution. After drying over magnesium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (hexane/ethyl acetate 4:1). There were obtained 5.8 g (84%) of 4,5-difluoro-2-methoxybenzaldehyde as a white solid with m.p. 74°.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
7.29 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C[C:12](C(Cl)Cl)=[O:13]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH:12]=[O:13])=[C:4]([O:9][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.51 mL
Type
reactant
Smiles
CC(=O)C(Cl)Cl
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
7.29 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 ml of dichloromethane each time
WASH
Type
WASH
Details
the combined organic phases were washed once with 100 ml of water and once with 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate concentration
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (hexane/ethyl acetate 4:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.